molecular formula C22H22N2O5S B11011909 N-{[2-(2,3-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}-L-phenylalanine

N-{[2-(2,3-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}-L-phenylalanine

Cat. No.: B11011909
M. Wt: 426.5 g/mol
InChI Key: ZTEAPRDBWLLMHX-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-({2-[2-(2,3-DIMETHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETYL}AMINO)-3-PHENYLPROPANOIC ACID is a complex organic compound with a unique structure that combines a thiazole ring, a phenyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-({2-[2-(2,3-DIMETHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETYL}AMINO)-3-PHENYLPROPANOIC ACID typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazole ring, the introduction of the dimethoxyphenyl group, and the coupling with the propanoic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-({2-[2-(2,3-DIMETHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETYL}AMINO)-3-PHENYLPROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.

Scientific Research Applications

(2S)-2-({2-[2-(2,3-DIMETHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETYL}AMINO)-3-PHENYLPROPANOIC ACID has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-({2-[2-(2,3-DIMETHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETYL}AMINO)-3-PHENYLPROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies on its binding affinity, specificity, and the resulting biochemical pathways are essential for understanding its full potential.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-({2-[2-(2,3-DIMETHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETYL}AMINO)-3-PHENYLPROPANOIC ACID stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thiazole ring and dimethoxyphenyl group contribute to its versatility in various applications.

Properties

Molecular Formula

C22H22N2O5S

Molecular Weight

426.5 g/mol

IUPAC Name

(2S)-2-[[2-[2-(2,3-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C22H22N2O5S/c1-28-18-10-6-9-16(20(18)29-2)21-23-15(13-30-21)12-19(25)24-17(22(26)27)11-14-7-4-3-5-8-14/h3-10,13,17H,11-12H2,1-2H3,(H,24,25)(H,26,27)/t17-/m0/s1

InChI Key

ZTEAPRDBWLLMHX-KRWDZBQOSA-N

Isomeric SMILES

COC1=CC=CC(=C1OC)C2=NC(=CS2)CC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O

Canonical SMILES

COC1=CC=CC(=C1OC)C2=NC(=CS2)CC(=O)NC(CC3=CC=CC=C3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.